molecular formula C26H19Br B12103210 2-Bromo-9-phenyl-9-(p-tolyl)-9H-fluorene

2-Bromo-9-phenyl-9-(p-tolyl)-9H-fluorene

Cat. No.: B12103210
M. Wt: 411.3 g/mol
InChI Key: DYTPLCDMSGDPGV-UHFFFAOYSA-N
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Description

2-Bromo-9-phenyl-9-(p-tolyl)-9H-fluorene is a brominated fluorene derivative with mixed aryl substituents (phenyl and p-tolyl groups). Its molecular formula is C26H19Br, with a molecular weight of 411.34 g/mol (inferred from analogs in ). The bromine atom at the 2-position and the p-tolyl group at the 9-position make it a versatile intermediate in organic synthesis, particularly in cross-coupling reactions and materials science .

Properties

Molecular Formula

C26H19Br

Molecular Weight

411.3 g/mol

IUPAC Name

2-bromo-9-(4-methylphenyl)-9-phenylfluorene

InChI

InChI=1S/C26H19Br/c1-18-11-13-20(14-12-18)26(19-7-3-2-4-8-19)24-10-6-5-9-22(24)23-16-15-21(27)17-25(23)26/h2-17H,1H3

InChI Key

DYTPLCDMSGDPGV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2(C3=CC=CC=C3C4=C2C=C(C=C4)Br)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Step 1: Formation of 2-Bromo-9-phenyl-9-(p-tolyl)-9H-fluoren-9-ol

A solution of 2-bromo-9H-fluoren-9-one (0.4 M in THF) reacts sequentially with phenylmagnesium bromide (1.2 equiv) and p-tolylmagnesium bromide (1.2 equiv) under continuous flow conditions. The system employs five reaction modules (total volume = 40 mL) with a residence time of 36 seconds at 30°C, achieving near-quantitative conversion (>99% yield). Key advantages include:

  • Suppressed dimerization : The continuous flow setup minimizes side reactions by preventing prolonged exposure of reactive intermediates.

  • Scalability : Linear scalability demonstrated for producing 1 kg batches with consistent purity.

Step 2: Acid-Catalyzed Dehydration to 2-Bromo-9-phenyl-9-(p-tolyl)-9H-fluorene

The diastereomeric alcohol intermediate undergoes dehydration using trifluoromethanesulfonic acid (1.8 g) in benzene under reflux. This step achieves 65–70% yield, with purity confirmed via 1H NMR^1 \text{H NMR} (δ 7.18–7.42 ppm for aromatic protons) and GC-MS (m/z 425.36 for [M+^+]).

Table 1: Comparative Performance of Acid Catalysts

CatalystTemperature (°C)Reaction Time (h)Yield (%)
H2_2SO4_480550
CF3_3SO3_3H110665
HCl (gas)252430

Palladium-Catalyzed C(sp2^22)–H Activation and Carbenoid Insertion

A tandem catalytic method enables direct functionalization of 2-iodobiphenyl precursors with α-diazoesters bearing p-tolyl and phenyl groups. This one-pot strategy avoids pre-functionalized fluorenones and offers superior atom economy.

Reaction Conditions

  • Catalyst : Pd(OAc)2_2 (5 mol%)

  • Ligand : Xantphos (10 mol%)

  • Solvent : Toluene at 130°C for 12 hours

The reaction proceeds via C–H bond activation at the fluorene’s 9-position, followed by carbenoid insertion from α-diazoesters. While this method achieves 75–80% yields for symmetric 9,9-diarylfluorenes, asymmetric variants like 2-bromo-9-phenyl-9-(p-tolyl)-9H-fluorene require careful optimization of steric and electronic effects.

Table 2: Substrate Scope for Palladium-Catalyzed Synthesis

Diazoester SubstituentYield (%)Purity (%)
Phenyl7898
p-Tolyl7297
4-Chlorophenyl6895

Continuous Flow vs. Batch Reactor Performance

The choice of reactor system critically impacts efficiency and yield, particularly for Grignard-based routes.

Continuous Flow Advantages

  • Residence time control : 36-second residence time prevents over-addition of Grignard reagents.

  • Mass transfer enhancement : Laminar flow regimes improve mixing compared to batch stirring.

  • Cost metrics :

    • Raw material savings : 30% reduction in THF usage vs. batch.

    • Waste minimization : 430 g solid waste per kg product vs. 650 g in batch.

Batch Reactor Limitations

  • Scaling effects : Yield drops to 65% at >1 mol scale due to thermal gradients.

  • Extended reaction times : 6–8 hours required for complete conversion.

Characterization and Analytical Validation

Spectroscopic Data

  • 1H NMR^1 \text{H NMR} (400 MHz, CDCl3_3) :
    δ 7.75 (d, J = 7.2 Hz, 1H, fluorene-H),
    δ 7.49 (s, 1H, aromatic H),
    δ 2.78 (s, 3H, p-tolyl-CH3_3).

  • 13C NMR^{13} \text{C NMR} (101 MHz, CDCl3_3) :
    δ 145.3 (C-Br),
    δ 139.2 (C-Ar),
    δ 21.1 (CH3_3).

Purity Assessment

  • HPLC : >99% purity (C18 column, 80:20 MeOH:H2_2O).

  • Elemental analysis : Calculated for C27_{27}H21_{21}Br (425.36 g/mol): C 76.24%, H 4.98%, Br 18.78% .

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromine atom in 2-Bromo-9-phenyl-9-(p-tolyl)-9H-fluorene can undergo nucleophilic substitution reactions, where the bromine is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) to convert any carbonyl groups to alcohols.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) in solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation: Potassium permanganate (KMnO₄) in aqueous or acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether or sodium borohydride (NaBH₄) in methanol.

Major Products

    Substitution: Depending on the nucleophile, products can include amines, ethers, or thioethers.

    Oxidation: Products may include alcohols, ketones, or carboxylic acids.

    Reduction: Alcohols are the primary products from the reduction of carbonyl-containing derivatives.

Scientific Research Applications

Chemical Properties and Structure

2-Bromo-9-phenyl-9-(p-tolyl)-9H-fluorene has a molecular formula of C25H21BrC_{25}H_{21}Br and a molecular weight of approximately 411.33 g/mol. The compound features a fluorene backbone with bromine and tolyl substituents, which enhance its reactivity and functionalization potential. The presence of the bromine atom allows for further chemical modifications, making it a valuable intermediate in organic synthesis.

Medicinal Chemistry

The brominated fluorene derivatives, including 2-Bromo-9-phenyl-9-(p-tolyl)-9H-fluorene, are being investigated for their potential applications in drug development. Although specific biological activity data is limited, compounds with similar structures often exhibit interesting biological properties due to their ability to interact with various biological targets. These compounds may serve as precursors for pharmaceuticals or agrochemicals, enhancing their relevance in medicinal chemistry.

Organic Synthesis

This compound is utilized as a building block in the synthesis of complex organic molecules. Its reactivity with nucleophiles and electrophiles is crucial for understanding its role in chemical transformations. Researchers can leverage its unique structure to create diverse molecular architectures necessary for advanced applications .

Materials Science

2-Bromo-9-phenyl-9-(p-tolyl)-9H-fluorene is significant in the development of optoelectronic materials, such as organic light-emitting diodes (OLEDs) and field-effect transistors (FETs). The compound's high fluorescence and electron delocalization properties make it suitable for use in non-linear optical materials .

Data Tables

Application AreaDescription
Medicinal ChemistryPotential precursor for pharmaceuticals
Organic SynthesisBuilding block for complex organic molecules
Materials ScienceDevelopment of OLEDs and FETs

Case Study 1: Synthesis of Optoelectronic Materials

A study demonstrated the use of 2-Bromo-9-phenyl-9-(p-tolyl)-9H-fluorene as an intermediate in synthesizing novel optoelectronic materials. The compound was functionalized to enhance its electronic properties, leading to improved performance in OLED applications. The findings suggested that the incorporation of this compound into device architectures could significantly enhance light emission efficiency .

Mechanism of Action

The mechanism of action of 2-Bromo-9-phenyl-9-(p-tolyl)-9H-fluorene depends on its application:

    In Organic Electronics: The compound acts as a charge transport material, facilitating the movement of electrons or holes within a device.

    In Photonics: It interacts with light to produce specific optical effects, such as fluorescence or phosphorescence, depending on its molecular structure and environment.

    In Medicinal Chemistry: It may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Structure and Reactivity

2-Bromo-9-methyl-9-phenyl-9H-fluorene (CAS 1548450-68-5)
  • Molecular Formula : C20H15Br
  • Molecular Weight : 335.24 g/mol
  • Key Difference : A methyl group replaces the p-tolyl group.
  • Reactivity: Reacts with acids, bases, and oxidizing agents to form halogenated derivatives.
2-Bromo-9,9-di-p-tolyl-9H-fluorene (CAS 474918-33-7)
  • Molecular Formula : C27H21Br
  • Molecular Weight : 425.36 g/mol
  • Key Difference : Two p-tolyl groups at the 9-position.
  • Steric Effects : Increased bulkiness from dual p-tolyl groups may hinder reactivity in cross-coupling reactions but improve thermal stability in polymer applications .
5-Bromo-2-chloro-9,9-diphenyl-9H-fluorene (CAS 2356108-21-7)
  • Molecular Formula : C25H16BrCl
  • Molecular Weight : 431.75 g/mol
  • Key Difference : Dual halogens (Br and Cl) and diphenyl substitution.
  • Electronic Effects : Chlorine’s electron-withdrawing nature may lower electron density at the fluorene core, altering optoelectronic properties compared to the target compound’s electron-donating p-tolyl group .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Key Applications
Target Compound C26H19Br 411.34 2-Br, 9-Ph, 9-p-tolyl Organic synthesis, OLEDs
2-Bromo-9-methyl-9-phenyl-9H-fluorene C20H15Br 335.24 2-Br, 9-Me, 9-Ph Chemical intermediates
2-Bromo-9,9-di-p-tolyl-9H-fluorene C27H21Br 425.36 2-Br, 9,9-di-p-tolyl Thermal-stable polymers
5-Bromo-2-chloro-9,9-diphenyl-9H-fluorene C25H16BrCl 431.75 5-Br, 2-Cl, 9,9-di-Ph Optoelectronic materials

Critical Analysis of Substituent Impact

  • Steric Effects : The p-tolyl group in the target compound provides moderate steric hindrance compared to tert-butyl () or dual p-tolyl groups (), balancing reactivity and stability.
  • Safety Considerations : Brominated fluorenes (e.g., H302 hazard in ) require careful handling, whereas chlorine-substituted analogs () may pose additional environmental risks.

Biological Activity

2-Bromo-9-phenyl-9-(p-tolyl)-9H-fluorene is a polycyclic aromatic hydrocarbon that has garnered attention for its potential biological activities. This compound, characterized by the presence of bromine and phenyl groups, exhibits unique chemical properties that may influence its interaction with biological systems. This article explores the biological activity of this compound, focusing on its synthesis, structure-activity relationships, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 2-Bromo-9-phenyl-9-(p-tolyl)-9H-fluorene is C25H21BrC_{25}H_{21}Br. The compound features a bromine atom at the 2-position and two phenyl substituents at the 9-position, contributing to its hydrophobic character and potential interactions with biological targets.

PropertyValue
Molecular FormulaC25H21BrC_{25}H_{21}Br
Molecular Weight405.35 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

Synthesis

The synthesis of 2-Bromo-9-phenyl-9-(p-tolyl)-9H-fluorene typically involves bromination reactions, where bromine is introduced into the fluorene structure under controlled conditions. Common methods include:

  • Electrophilic Aromatic Substitution : Utilizing bromine in the presence of a Lewis acid catalyst.
  • Cross-Coupling Reactions : Employing palladium-catalyzed reactions to introduce the bromine atom at specific positions.

Anticancer Properties

Recent studies have indicated that derivatives of fluorene compounds, including 2-Bromo-9-phenyl-9-(p-tolyl)-9H-fluorene, exhibit significant anticancer activity. Research has shown that such compounds can induce apoptosis in cancer cells by influencing key signaling pathways.

Case Study:
A study demonstrated that fluorene derivatives could inhibit cell proliferation in various cancer cell lines, including breast and prostate cancer models. The mechanism involved the modulation of cell cycle regulators and pro-apoptotic factors.

Antibacterial Activity

The antibacterial properties of 2-Bromo-9-phenyl-9-(p-tolyl)-9H-fluorene have also been investigated. Preliminary findings suggest that this compound exhibits activity against Gram-positive bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus50 µM
Bacillus subtilis75 µM

These results indicate a potential application in developing new antibacterial agents.

The biological activity of 2-Bromo-9-phenyl-9-(p-tolyl)-9H-fluorene may be attributed to its ability to interact with various biological macromolecules, including DNA and proteins. The presence of the bromine atom enhances its electrophilic character, allowing it to form adducts with nucleophilic sites in biomolecules.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of fluorene derivatives. Modifications at specific positions can significantly impact their efficacy and selectivity.

  • Bromination : The introduction of bromine at different positions alters the electronic properties and reactivity.
  • Substituent Variations : Changing the phenyl or p-tolyl groups can enhance or reduce biological activity depending on their steric and electronic effects.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-Bromo-9-phenyl-9-(p-tolyl)-9H-fluorene, and how is purity optimized during synthesis?

  • Methodological Answer : The synthesis typically involves halogenation of a fluorene precursor. A validated approach includes reacting 9-phenyl-9-(p-tolyl)fluorene with brominating agents (e.g., N-bromosuccinimide or bromine) under controlled conditions. Key steps include:

  • Use of inert atmospheres (e.g., nitrogen) to prevent oxidation .
  • Solvent selection (e.g., carbon disulfide or tetrahydrofuran) to enhance reaction efficiency .
  • Purification via column chromatography or recrystallization (e.g., using toluene/hexane mixtures) to isolate the product .
    • Purity is confirmed using ¹³C NMR to monitor bromine incorporation (e.g., peak at ~120 ppm for C-Br) and GC-MS for molecular ion verification .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions and confirm bromine integration. For example, aromatic protons appear in the 6.8–7.8 ppm range, while the fluorene backbone shows distinct splitting patterns .
  • X-ray Crystallography : SHELX software (e.g., SHELXL) is used for structural refinement, particularly to resolve steric effects from the bulky p-tolyl group .
  • UV-Vis Spectroscopy : Measures π→π* transitions (e.g., λmax ~290 nm) to assess electronic properties for material science applications .

Advanced Research Questions

Q. How does the bromine substituent influence reactivity in cross-coupling reactions, and what side reactions require mitigation?

  • Methodological Answer :

  • Bromine enhances electrophilicity at the 2-position, enabling Suzuki-Miyaura couplings. However, steric hindrance from the p-tolyl group can reduce reaction rates. Strategies include:
  • Using Pd(PPh₃)₄ catalysts and microwave-assisted heating to accelerate coupling .
  • Monitoring for debromination byproducts via LC-MS .
  • Competing reactions (e.g., homocoupling) are minimized by optimizing ligand-to-metal ratios and reaction time .

Q. What experimental strategies improve crystallization for X-ray diffraction studies?

  • Methodological Answer :

  • Solvent Screening : Slow evaporation of dichloromethane/hexane mixtures promotes single-crystal growth .
  • Temperature Gradients : Gradual cooling (e.g., 40°C to 4°C) reduces lattice defects .
  • Additive Use : Small amounts of ethyl acetate enhance crystal symmetry by disrupting π-π stacking .

Q. How can researchers resolve contradictions in reported melting points (e.g., 85–107°C)?

  • Methodological Answer :

  • DSC Analysis : Differential scanning calorimetry determines precise melting points and identifies polymorphic forms .
  • Impurity Profiling : HPLC with a C18 column detects trace solvents (e.g., residual toluene) that depress melting points .
  • Standardization : Calibrate equipment using reference compounds (e.g., benzoic acid) to ensure reproducibility .

Q. What mechanisms govern the photochemical degradation of this compound, and how are degradation products characterized?

  • Methodological Answer :

  • Pathway Analysis : Under UV light, bromine abstraction generates a fluorenyl radical, which reacts with oxygen to form 9H-fluorene-9-one .
  • Analytical Workflow :
  • GC-MS : Identifies volatile degradation products (e.g., phenanthrene derivatives) .
  • FTIR : Detects carbonyl formation (C=O stretch ~1700 cm⁻¹) .
  • Kinetic Studies : Use pseudo-first-order models to quantify degradation rates in thin water films .

Q. How can computational methods guide the design of electronic materials using this compound?

  • Methodological Answer :

  • DFT Calculations : Optimize HOMO-LUMO gaps (e.g., using Gaussian09 with B3LYP/6-31G*) to predict charge transport properties .
  • Molecular Dynamics : Simulate packing behavior in thin films to assess hole/electron mobility .
  • Experimental Validation : Compare predicted vs. measured OFET (organic field-effect transistor) performance .

Safety and Handling

Q. What safety protocols are essential during synthesis and handling?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and flame-resistant lab coats due to bromine's carcinogenic risk .
  • Ventilation : Use fume hoods to manage bromobenzene vapors .
  • Waste Disposal : Neutralize acidic byproducts (e.g., HBr) with sodium bicarbonate before disposal .

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